molecular formula C16H12ClN3O4S B2933556 N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 522628-94-0

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2933556
CAS RN: 522628-94-0
M. Wt: 377.8
InChI Key: FLYSTJPGXIHABX-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a nitrogen-containing heterocyclic compound with the following chemical formula: C14H10ClN3O2S. It belongs to the quinoxaline family and exhibits versatile pharmacological properties. The compound is synthesized using green chemistry principles and has pharmaceutical and industrial applications .

Molecular Structure Analysis

The molecular structure of N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide consists of a quinoxaline core fused with a 1,4-benzodioxine ring. The chlorine atom at position 3 of the quinoxaline moiety imparts unique properties to the compound. The molecular weight is 319.77 g/mol, and the compound exists as a white crystalline powder .

Mechanism of Action

The specific mechanism of action for N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide remains unclear. Its pharmacological effects could be related to interactions with biological targets, receptors, or microorganisms. Future studies should focus on elucidating its mode of action .

  • Physical and Chemical Properties Analysis

    • Safety Information : The compound is labeled with GHS07 (Warning) and hazard statements related to ingestion, skin contact, and inhalation. Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions .
  • Safety and Hazards

    N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may pose risks associated with its chemical properties. Proper handling, storage, and disposal procedures are essential to minimize hazards. Researchers should follow safety guidelines and wear appropriate protective equipment when working with this compound .

    properties

    IUPAC Name

    N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H12ClN3O4S/c17-15-16(19-12-4-2-1-3-11(12)18-15)20-25(21,22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FLYSTJPGXIHABX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H12ClN3O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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